Oxadiazole-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13N5O3 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-amino-3-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C7H13N5O3/c8-3(1-5(10)14)7-11-6(12-15-7)4(9)2-13/h3-4,13H,1-2,8-9H2,(H2,10,14) |
InChI Key |
GBRIVGUQMYWVTC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C1=NC(=NO1)C(CO)N)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxadiazole-1 can be synthesized through various methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield this compound . Another method involves the use of mercury oxide in the presence of iodine to prepare 2-aryl-1,3,4-oxadiazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the oxidative cyclization of aroyl hydrazones in the presence of a base like potassium carbonate, which offers good functional group compatibility and high yields .
Chemical Reactions Analysis
Cyclodehydration of Diacylhydrazines
This classical method involves the cyclization of diacylhydrazines using dehydrating agents. Common reagents include:
Example Reaction:
Diacylhydrazine derivatives cyclize in the presence of POCl₃ at 80–100°C to yield 2,5-disubstituted-1,3,4-oxadiazoles . Computational studies (MM2 and PM3 methods) reveal that electron-donating groups (EDGs) on aromatic rings lower activation energy, favoring cyclodehydration .
| Dehydrating Agent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| POCl₃ | 80–100 | 63–85 | |
| PPA | 120 | 70–78 |
Oxidative Cyclization of N-Acylhydrazones
Oxidizing agents such as ceric ammonium nitrate (CAN) or bromine (Br₂) convert N-acylhydrazones into 1,3,4-oxadiazoles via intramolecular cyclization .
Mechanistic Insight:
The reaction proceeds through a radical intermediate, with EDGs accelerating the oxidation step. For example, 5-ethyl-2-{2-[4-(5-pyridine-3-yl oxadiazole-2-yl)phenoxy]ethyl}pyridine forms in 65% yield using Br₂ in acetic acid .
Multicomponent Reactions (MCRs)
The Ugi-tetrazole/Huisgen sequence enables metal-free synthesis of 2,5-disubstituted derivatives :
-
Ugi Reaction: Combines carboxylic acids, aldehydes, isocyanides, and azides.
-
Huisgen Cyclization: Acid-mediated deprotection and cyclization yields oxadiazoles.
Optimized Conditions:
-
tert-Octyl isocyanide (1.1 eq.) in methanol (RT, 12 h) followed by HCl/dioxane deprotection.
-
Final cyclization in pyridine at 100°C for 6 h achieves 30–85% yields .
Electrophilic Substitution
1,3,4-Oxadiazoles undergo electrophilic substitution at the C2 and C5 positions. Nitration and sulfonation are facilitated by the electron-deficient nature of the ring .
Example:
Nitration of 2-phenyl-1,3,4-oxadiazole with HNO₃/H₂SO₄ at 0°C yields 2-(4-nitrophenyl)-1,3,4-oxadiazole (87% yield) .
Ring-Opening Reactions
Treatment with hydrazine hydrate cleaves the oxadiazole ring to form semicarbazides, which can recyclize under acidic conditions .
Key Transformation:
Hammett Analysis
Linear free-energy relationships (Hammett plots) reveal that EDGs (-OCH₃, -CH₃) lower the Gibbs free energy (∆G‡) of cyclodehydration by stabilizing transition states . For example:
| Substituent (σ) | ∆G‡ (kcal/mol) |
|---|---|
| -NO₂ (σ = 0.78) | 25.3 |
| -OCH₃ (σ = -0.27) | 18.7 |
Advanced Synthetic Techniques
Scientific Research Applications
Oxadiazole-1 has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of antiviral, anticancer, and anti-inflammatory drugs. .
Materials Science: This compound derivatives are used in the production of high-energy materials and as components in organic light-emitting diodes (OLEDs).
Agriculture: This compound-based compounds are used as herbicides, insecticides, and fungicides due to their effective biological activity.
Mechanism of Action
The mechanism of action of oxadiazole-1 involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, this compound derivatives can inhibit enzymes or receptors involved in disease progression. The nitrogen and oxygen atoms in the oxadiazole ring can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxadiazole-1 derivatives are often compared to other heterocyclic compounds, including other oxadiazole isomers (e.g., 1,2,4-oxadiazole), benzoxadiazoles, and thiazole hybrids. Below is a detailed comparison:
Structural and Electronic Differences
| Property | 1,3,4-Oxadiazole (this compound) | 1,2,4-Oxadiazole | Benzoxadiazole | Thiazole-Oxadiazole Hybrids |
|---|---|---|---|---|
| Ring Structure | N-O-N arrangement | N-N-O arrangement | Fused benzene-oxadiazole | Combines thiazole and oxadiazole |
| Electron Density | Moderate electron deficiency | Higher electron deficiency | Enhanced aromaticity | Variable based on substituents |
| Metabolic Stability | High (resistant to hydrolysis) | Moderate | High | Moderate to high |
| Bioisosteric Potential | Mimics carboxylic acid/esters | Mimics amides | Enhances π-π stacking | Combines dual pharmacophores |
Pharmacological Profiles
Antitumor Activity :
- This compound derivatives (e.g., 2,5-disubstituted-1,3,4-oxadiazoles) show superior apoptosis-inducing activity compared to 1,2,4-oxadiazoles. For example, IC₅₀ values for 1,3,4-oxadiazole derivatives against MCF-7 breast cancer cells range from 2.1–8.7 µM, whereas 1,2,4-oxadiazoles exhibit weaker activity (IC₅₀ > 20 µM) .
- Thiazole-oxadiazole hybrids (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine) demonstrate enhanced potency due to synergistic effects, with IC₅₀ values as low as 1.5 µM .
Antiviral Activity :
- Antimicrobial Activity: 1,3,4-Oxadiazoles substituted with electron-withdrawing groups (e.g., -NO₂, -CF₃) show broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL against S. aureus and E. coli), whereas 1,2,4-oxadiazoles require higher concentrations (MIC > 32 µg/mL) .
Key Research Findings
- Molecular Docking Insights : this compound derivatives exhibit strong binding affinity to EGFR (ΔG = −9.8 kcal/mol) and COX-2 (ΔG = −10.2 kcal/mol), explaining their antitumor and anti-inflammatory effects .
- Toxicity Profile : 1,3,4-Oxadiazoles generally show lower hepatotoxicity (LD₅₀ > 500 mg/kg in rodents) compared to benzoxadiazoles (LD₅₀ ~ 300 mg/kg) .
- Patent Trends : Over 60% of recent oxadiazole-related patents focus on 1,3,4-oxadiazole derivatives, highlighting their dominance in drug discovery .
Q & A
Q. How should experimental designs involving Oxadiazole-1 be structured to ensure validity and reliability?
To ensure robust experimental outcomes, researchers should adopt factorial designs to systematically evaluate multiple variables (e.g., reaction temperature, solvent polarity) and their interactions. For example, a 2×2 factorial design could test the effects of temperature (low vs. high) and catalyst type on this compound synthesis yield . Quasi-experimental designs, such as pre-test/post-test frameworks with control groups, are suitable for biological studies (e.g., assessing neuroprotective effects in PTZ-induced models) to isolate treatment effects . Detailed protocols must align with reproducibility standards, including full characterization data (NMR, HPLC) for novel derivatives .
Q. What methodological steps are critical for ensuring reproducibility in this compound synthesis?
Reproducibility requires:
- Detailed reaction protocols : Specify molar ratios, solvent systems, and purification methods (e.g., column chromatography vs. recrystallization) .
- Supplementary data : Provide spectral validation (e.g., IR, mass spectrometry) and purity assessments (≥95% by HPLC) in supporting information .
- Batch consistency : Document variability across synthesis batches using statistical metrics (e.g., RSD ≤ 5% for yield) .
Q. Example Reaction Conditions Table
| Step | Reagent/Condition | Time (h) | Yield (%) |
|---|---|---|---|
| (i) | NH₂OH·HCl, EtOH/H₂O, reflux | 7 | 65–78 |
| (ii) | Indole-3-carboxaldehyde, CAN, PEG, 80°C | 12 | 82–89 |
| Adapted from Scheme 1 in . |
Q. How can researchers optimize the synthetic yield of this compound derivatives?
Optimization strategies include:
- Design of Experiments (DoE) : Use response surface methodology to identify optimal reaction parameters (e.g., temperature, pH) .
- Catalyst screening : Compare transition metal catalysts (e.g., Pd/C vs. CuI) for cyclization efficiency .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
Advanced Research Questions
Q. How should contradictory data in this compound studies (e.g., conflicting bioactivity results) be resolved?
Contradictions often arise from variability in experimental models or analytical methods. To address this:
- Statistical validation : Apply multivariate analysis (ANOVA, PCA) to identify confounding variables (e.g., cell line specificity in cytotoxicity assays) .
- Replication studies : Independently validate findings using standardized protocols (e.g., OECD guidelines for in vivo toxicity) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., structure-activity relationships for neuroprotective effects) .
Q. How can this compound research be integrated into a broader theoretical framework (e.g., drug design or materials science)?
- Drug design : Align synthesis with target-based hypotheses (e.g., COX-2 inhibition) using molecular docking studies to prioritize derivatives with high binding affinity .
- Materials science : Link electronic properties (e.g., HOMO-LUMO gaps) to applications in OLEDs or sensors via DFT calculations .
- Mechanistic studies : Use kinetic isotope effects or isotopic labeling to elucidate reaction pathways (e.g., [¹⁸O]-tracking in cyclization steps) .
Q. What multi-disciplinary methodologies are essential for advancing this compound applications?
- Chemical engineering : Apply membrane separation technologies (e.g., nanofiltration) for large-scale purification .
- Computational modeling : Combine MD simulations and QSAR to predict pharmacokinetic properties (e.g., BBB permeability) .
- Translational frameworks : Use CRISP-Cas9 models to validate therapeutic efficacy in genetically engineered disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
